5-Bromo-2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
5-Bromo-2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a bromine atom at the 5-position and a pyrrolidin-3-yloxy group at the 2-position. The pyrrolidine ring is further functionalized with a thiophene-3-carbonyl moiety. This structure combines electron-withdrawing (bromine, thiophene-carbonyl) and electron-donating (ether linkage) groups, making it a candidate for diverse applications, including medicinal chemistry and materials science. While direct pharmacological data are unavailable, analogous brominated pyrimidines and thiophene derivatives are known for antimicrobial, anticancer, and kinase-inhibitory activities .
Properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2S/c14-10-5-15-13(16-6-10)19-11-1-3-17(7-11)12(18)9-2-4-20-8-9/h2,4-6,8,11H,1,3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFKGKXZKGMZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic compound that features a brominated pyrimidine ring linked to a thiophene and pyrrolidine moiety. This unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Brominated Pyrimidine Ring: Enhances biological activity through halogenation.
- Thiophene Moiety: Contributes to the compound's electronic properties.
- Pyrrolidine Linkage: Provides flexibility and potential for interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrimidine derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Pyrimidine derivatives are often explored for their anticancer activities. Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced cell proliferation |
Case Studies
-
Antimicrobial Efficacy:
A study evaluating the antimicrobial activity of various pyrimidine derivatives found that compounds with similar structures to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. -
Cancer Cell Line Studies:
In vitro studies on human cancer cell lines demonstrated that the compound could induce apoptosis, with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound | Activity Type | Efficacy |
|---|---|---|
| 5-Bromothiazole | Antimicrobial | Moderate |
| 2-Methylthiazole | Anticancer | Low |
| 5-Bromo-2-{[1-(thiophene-carbonyl)]} | Antimicrobial/Anticancer | High |
Comparison with Similar Compounds
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b)
- Structure : A pyrrolo[2,3-b]pyridine core with a bromine at position 5 and a pyridin-3-ylethynyl substituent at position 3.
- Synthesis: Synthesized via Sonogashira coupling (75% yield) using 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine and 3-ethynylpyridine .
- Key Differences : The ethynyl group introduces rigidity and π-conjugation, unlike the flexible thiophene-carbonyl-pyrrolidine substituent in the target compound.
5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine
- Structure : Pyrimidine with bromine at position 5 and a 3-methoxypyrrolidine substituent at position 2.
- Properties : Molecular weight = 258.12 g/mol; SMILES =
COC1CCN(c2ncc(Br)cn2)C1.
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Structure : Pyridine derivative with a tert-butyl-protected pyrrolidine and dimethoxymethyl group.
- Properties : Molecular weight = 455.33 g/mol; Catalog price = $220/g .
- Key Differences : The bulky tert-butyl group increases steric hindrance, which may reduce binding affinity in biological systems compared to the thiophene-carbonyl group.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Synthesis Yield | Key Features |
|---|---|---|---|---|---|
| Target Compound | C₁₄H₁₃BrN₃O₂S | 369.24 | Thiophene-3-carbonyl pyrrolidinyloxy | Not reported | High π-conjugation, electron-withdrawing groups |
| 5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo... | C₁₄H₉BrN₄ | 329.16 | Pyridin-3-ylethynyl | 75% | Rigid, planar structure |
| 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine | C₉H₁₂BrN₃O | 258.12 | Methoxy pyrrolidinyl | Not reported | Flexible, moderate electron donation |
| tert-Butyl 3-((5-bromo-pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | C₁₉H₂₈BrN₃O₃ | 455.33 | tert-Butyl-protected pyrrolidine | Not reported | High steric hindrance |
Electronic and Pharmacological Implications
- Bioactivity : Thiophene derivatives exhibit strong π-π stacking with biological targets, while brominated pyrimidines often act as kinase inhibitors. The combination in the target compound may synergize these effects .
- Synthetic Challenges: The target compound’s synthesis likely requires multi-step functionalization (e.g., coupling the pyrrolidine-thiophene moiety to pyrimidine), contrasting with simpler Sonogashira or Ullmann reactions used for analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
